molecular formula C25H21FN2O4S B2837386 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866725-59-9

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2837386
CAS RN: 866725-59-9
M. Wt: 464.51
InChI Key: PBTDNLGNEHYSSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinolinone group, for example, is a bicyclic structure with a benzene ring fused to a pyridone ring . The benzenesulfonyl and acetamide groups are likely attached at specific positions on this bicyclic structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the quinolinone ring might be susceptible to nucleophilic attack, while the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces between its molecules.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

  • Structural analysis of quinoline derivatives has shown that such compounds can form crystalline salts and inclusion compounds with different acids, displaying potential for development into materials with specific optical properties. For example, certain quinoline amide derivatives exhibit enhanced fluorescence upon forming host–guest complexes, which could be utilized in sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

  • Quinazolinone analogues have demonstrated broad spectrum antitumor activity in vitro, with certain derivatives showing potency against CNS, renal, and breast cancer cell lines. These findings suggest potential applications in designing new antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking and Enzyme Induction

  • Novel quinazolinone derivatives bearing benzenesulfonamide moieties have been synthesized and evaluated for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This indicates their potential therapeutic application as antioxidant and radiomodulatory agents (Soliman et al., 2020).

Cytotoxic Activity

Synthesis and Characterization of Complexes

  • The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been explored, showing good activity as catalysts in transfer hydrogenation of acetophenone derivatives. This suggests applications in catalysis and synthetic chemistry (Dayan et al., 2013).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future work could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and assess their biological activity .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-8-9-17(2)21(12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)10-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDNLGNEHYSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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